molecular formula C12H17NO4S B022916 Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate CAS No. 374067-94-4

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Cat. No. B022916
CAS RN: 374067-94-4
M. Wt: 271.33 g/mol
InChI Key: WEODUZMRVNUHIS-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a chemical compound with the CAS Number: 374067-94-4 . It has a molecular weight of 271.34 and its IUPAC name is ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is 1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a solid at room temperature . It is soluble in Dichloromethane and Ethyl Acetate . The compound should be stored at 4° C and has a melting point of 68-71°C (lit.) .

Scientific Research Applications

Proteomics Research

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the preparation of samples for mass spectrometry analysis, helping in the identification and quantification of proteins in complex biological samples .

Drug Development

In the field of drug development, this compound serves as a precursor or an intermediate. It can be used in the synthesis of various pharmacologically active molecules. Its sulfamoyl group is particularly useful in creating molecules with potential diuretic, antihypertensive, or carbonic anhydrase inhibiting activities .

Material Science

Researchers in material science may employ Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in the synthesis of novel polymers or coatings. The presence of both ethyl and sulfamoyl functional groups allows for cross-linking, which can enhance the material properties such as durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material when calibrating instruments or during the development of analytical methods, particularly those involving high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Chemical Synthesis

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate: is a valuable building block in chemical synthesis. It can be used to construct a wide variety of chemical structures due to its reactive methyl and sulfamoyl groups, which are amenable to further functionalization .

Environmental Science

In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown can help assess the potential risks and inform the development of safer, more eco-friendly chemicals .

Biochemistry

Biochemists might explore the use of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in enzyme inhibition studies. The sulfamoyl group can mimic the natural substrates of certain enzymes, thereby providing insights into enzyme mechanisms and aiding in the design of inhibitors .

Pharmacokinetics

Lastly, in pharmacokinetics, this compound can be used to study absorption, distribution, metabolism, and excretion (ADME) properties of drugs. Its structural features allow it to serve as a model compound in the investigation of how sulfamoyl-containing drugs behave in biological systems .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEODUZMRVNUHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454393
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

CAS RN

374067-94-4
Record name Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374067-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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